molecular formula C11H24O2 B12934975 4,6-Dimethylnonane-3,7-diol

4,6-Dimethylnonane-3,7-diol

Cat. No.: B12934975
M. Wt: 188.31 g/mol
InChI Key: IBZPFSMMYAGTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethylnonane-3,7-diol is a branched aliphatic diol with a nine-carbon backbone (nonane) and hydroxyl groups at positions 3 and 5. The compound features methyl substituents at positions 4 and 6, contributing to its stereochemical complexity and physicochemical properties. Aliphatic diols of this type are often used as intermediates in organic synthesis, surfactants, or bioactive molecules due to their hydroxyl groups, which enable hydrogen bonding and solubility in polar solvents .

Properties

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

4,6-dimethylnonane-3,7-diol

InChI

InChI=1S/C11H24O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-13H,5-7H2,1-4H3

InChI Key

IBZPFSMMYAGTBK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)CC(C)C(CC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethylnonane-3,7-diol typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of 4,6-Dimethylnonane-3,7-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylnonane-3,7-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be further reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as a reducing agent.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4,6-Dimethylnonane-3,7-dione.

    Reduction: 4,6-Dimethylnonane.

    Substitution: 4,6-Dimethylnonane-3,7-dichloride or 4,6-Dimethylnonane-3,7-dibromide.

Scientific Research Applications

4,6-Dimethylnonane-3,7-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dimethylnonane-3,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. This compound may also act as a reducing agent, participating in redox reactions that are crucial for various biochemical processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Key Features Applications
This compound C₁₁H₂₄O₂ 188.3 (est.) Branched aliphatic diol Synthesis, surfactants (inferred)
3,7-Dimethylocta-1,5-dien-3,7-diol C₁₀H₁₈O₂ 170.2 Unsaturated diol Antioxidants in honey
2,4,7,9-Tetramethyl-5-decyne-4,7-diol C₁₄H₂₄O₂ 224.3 Alkyne, surfactant Antifoaming agents
3,4,6-Trimethoxylphenanthrene-2,7-diol C₁₇H₁₈O₅ 302.3 Aromatic, cytotoxic Anticancer research

Table 2: Toxicity and Environmental Impact

Compound Toxicity Profile Environmental Concerns
This compound Limited data (inferred low toxicity) Likely biodegradable
2,4,7,9-Tetramethyl-5-decyne-4,7-diol High aquatic toxicity (ECHA, 2021) Persistent in water systems
3,7-Diethyl-3,7-dimethylnonane-4,6-dione Low acute toxicity (≥95% purity) Industrial waste management

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.